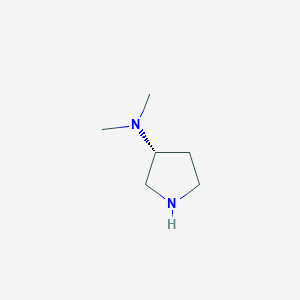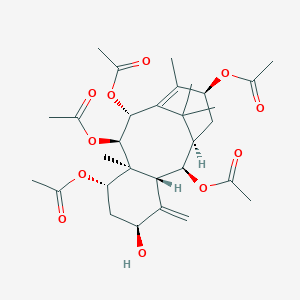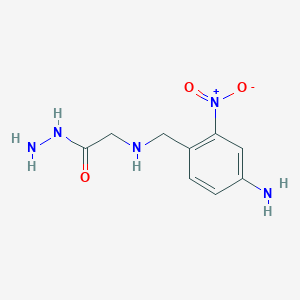
N-(4-Amino-2-nitrotoluinyl)glycylhydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Amino-2-nitrotoluinyl)glycylhydrazide, commonly known as ANG, is a chemical compound that has been widely used in scientific research for its unique properties. ANG is a synthetic derivative of glycylhydrazide, a small molecule that has been shown to have anticonvulsant and neuroprotective effects. ANG, on the other hand, has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of ANG as a proteasome inhibitor is not fully understood. However, it is thought to bind to the active site of the proteasome, preventing the degradation of target proteins. This leads to an accumulation of proteins in cells, which can have both beneficial and detrimental effects depending on the context.
Efectos Bioquímicos Y Fisiológicos
In addition to its proteasome inhibitory effects, ANG has been found to have a wide range of other biochemical and physiological effects. These include the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels), and modulation of the immune system. These effects make ANG a valuable tool for researchers in various fields, including cancer biology, immunology, and neuroscience.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ANG is its specificity as a proteasome inhibitor. Unlike other compounds that inhibit the proteasome, ANG has been shown to have minimal effects on other cellular processes. This specificity allows researchers to study the effects of proteasome inhibition without confounding factors. However, ANG also has some limitations. For example, it is relatively unstable and can degrade over time, leading to inconsistent results in experiments. Additionally, ANG has poor solubility in water, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
Despite its widespread use in scientific research, there is still much to learn about ANG's properties and potential applications. Some future directions for research include:
- Further elucidation of ANG's mechanism of action as a proteasome inhibitor
- Investigation of ANG's effects on other cellular processes, such as autophagy and DNA repair
- Development of more stable and soluble derivatives of ANG for use in experiments
- Exploration of ANG's potential therapeutic applications in diseases such as cancer and neurodegenerative disorders
In conclusion, N-(4-Amino-2-nitrotoluinyl)glycylhydrazide is a valuable tool for researchers in various fields due to its unique properties. Its specificity as a proteasome inhibitor and wide range of biochemical and physiological effects make it a valuable tool for studying cellular processes and potential therapeutic applications. However, further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
The synthesis of ANG involves the reaction of 4-nitro-o-toluidine with glycylhydrazide. The resulting compound is then purified using various techniques, including recrystallization and column chromatography. The purity of the final product is critical, as impurities can affect the compound's properties and lead to inconsistent results in experiments.
Aplicaciones Científicas De Investigación
ANG has been widely used in scientific research due to its unique properties. One of the most significant applications of ANG is as a proteasome inhibitor. The proteasome is a large protein complex that plays a critical role in the degradation of damaged or unwanted proteins in cells. Inhibition of the proteasome has been shown to have therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Propiedades
Número CAS |
129462-42-6 |
|---|---|
Nombre del producto |
N-(4-Amino-2-nitrotoluinyl)glycylhydrazide |
Fórmula molecular |
C9H13N5O3 |
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
2-[(4-amino-2-nitrophenyl)methylamino]acetohydrazide |
InChI |
InChI=1S/C9H13N5O3/c10-7-2-1-6(8(3-7)14(16)17)4-12-5-9(15)13-11/h1-3,12H,4-5,10-11H2,(H,13,15) |
Clave InChI |
MAPGYXGKILYNNC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])CNCC(=O)NN |
SMILES canónico |
C1=CC(=C(C=C1N)[N+](=O)[O-])CNCC(=O)NN |
Otros números CAS |
129462-42-6 |
Sinónimos |
N-(4-amino-2-nitrotoluinyl)glycylhydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid](/img/structure/B158467.png)
![2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B158468.png)
![1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]-](/img/structure/B158474.png)
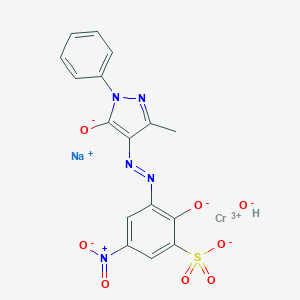
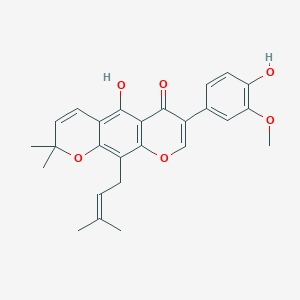
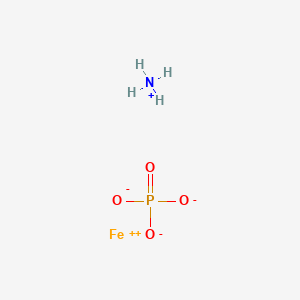
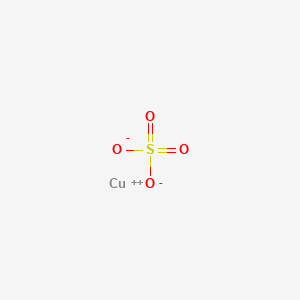
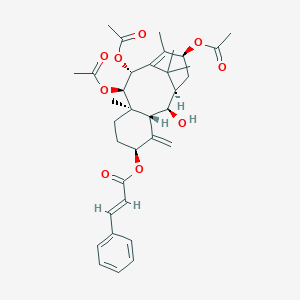
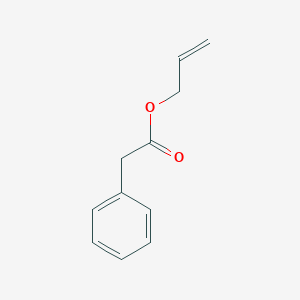
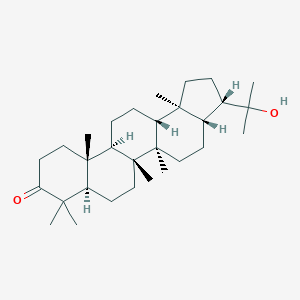
![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)
